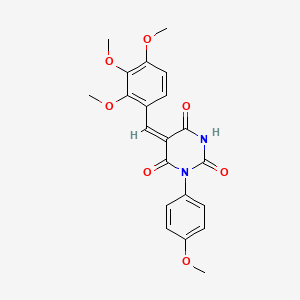![molecular formula C14H5F8NOS B4711173 2,3,4,5,6-pentafluoro-N-{3-[(trifluoromethyl)thio]phenyl}benzamide](/img/structure/B4711173.png)
2,3,4,5,6-pentafluoro-N-{3-[(trifluoromethyl)thio]phenyl}benzamide
Übersicht
Beschreibung
2,3,4,5,6-pentafluoro-N-{3-[(trifluoromethyl)thio]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as PTB or PFBT and is primarily used in laboratory experiments for its ability to interact with biological molecules and affect their functions.
Wirkmechanismus
PTB acts as an inhibitor of several proteins by binding to their active sites and preventing their normal functions. It has been found to be a potent inhibitor of several kinases, including protein kinase A, protein kinase C, and glycogen synthase kinase 3, among others. PTB also inhibits the activity of several phosphatases, including protein phosphatase 1 and 2A.
Biochemical and Physiological Effects:
PTB has been found to affect various biochemical and physiological processes in biological systems. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and modulate the immune response. PTB has also been found to affect glucose metabolism and insulin signaling pathways, which may have implications for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of PTB in laboratory experiments has several advantages, including its high potency and selectivity for specific proteins. However, PTB also has several limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
The potential applications of PTB in scientific research are vast, and several future directions can be explored. These include the development of new PTB derivatives with improved properties, the identification of new protein targets for PTB, and the use of PTB in drug discovery and development. Additionally, the use of PTB in combination with other compounds may lead to the development of novel therapeutic strategies for various diseases.
In conclusion, PTB is a chemical compound that has significant potential in scientific research. Its unique properties and ability to interact with biological molecules make it a valuable tool for studying various biological processes. Further research is needed to fully explore the potential applications of PTB and its derivatives in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
PTB has been extensively used in scientific research as a tool to study various biological processes. It has been found to interact with several proteins, including kinases, phosphatases, and receptors, which are involved in various cellular signaling pathways. PTB has also been used to study the role of protein-protein interactions and protein-ligand interactions in biological systems.
Eigenschaften
IUPAC Name |
2,3,4,5,6-pentafluoro-N-[3-(trifluoromethylsulfanyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5F8NOS/c15-8-7(9(16)11(18)12(19)10(8)17)13(24)23-5-2-1-3-6(4-5)25-14(20,21)22/h1-4H,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQADVIYHIWECDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5F8NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



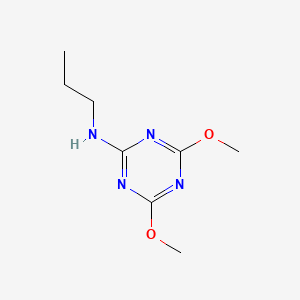
![N-(2-ethoxyphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4711106.png)
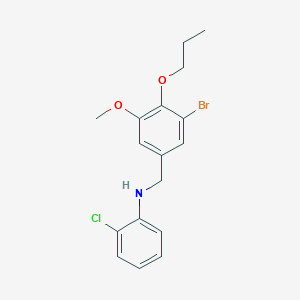
![N-(2-furylmethyl)-1-methyl-4-{[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B4711116.png)
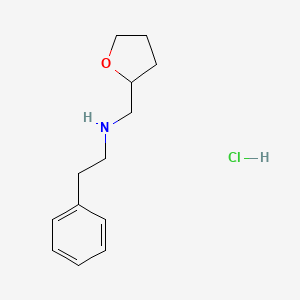
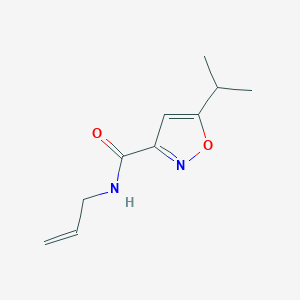
![N-cyclopropyl-2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4711140.png)
![(4-{[(4-nitrophenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B4711152.png)
![4-isobutoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B4711160.png)
![ethyl 4-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]butanoate](/img/structure/B4711163.png)
![N~1~-(4-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4711166.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3-chloro-4-methoxybenzamide](/img/structure/B4711172.png)
![2-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-1H-benzimidazole](/img/structure/B4711175.png)
